

## ABBV-428: A Mesothelin-Targeted CD40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | B-428    |           |
| Cat. No.:            | B1201740 | Get Quote |

ABBV-428 is a first-in-class, mesothelin-targeted, bispecific antibody designed for tumor microenvironment-dependent CD40 activation with the goal of limiting systemic toxicity associated with CD40 agonism.[1][2] It is an investigational agent for the treatment of advanced solid tumors.

#### **Mechanism of Action**

ABBV-428 exerts its anti-tumor effect through a dual-targeting mechanism. One arm of the bispecific antibody binds to mesothelin, a cell-surface glycoprotein highly expressed on various tumor types, including mesothelioma and ovarian cancer.[1][3] The other arm binds to CD40, a costimulatory receptor found on antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[4][5]

This targeted approach is designed to localize CD40 activation to the tumor microenvironment, thereby enhancing the anti-tumor immune response while minimizing systemic side effects.[1] [2] The binding of ABBV-428 to mesothelin-expressing tumor cells leads to the activation of CD40 on nearby APCs. This, in turn, is hypothesized to:

- License APCs to promote the activation and proliferation of tumor-specific T cells.[1][5]
- Re-educate macrophages towards a pro-inflammatory phenotype that can destroy tumor stroma.[1]
- Enhance B-cell activity and antibody production.[1][5]

### **Signaling Pathway**



The activation of CD40 by ABBV-428 in the tumor microenvironment initiates a cascade of downstream signaling events within the antigen-presenting cell. This pathway is crucial for mounting an effective anti-tumor immune response.



Click to download full resolution via product page

ABBV-428 Mechanism of Action



#### **Quantitative Data**

The following tables summarize key quantitative data from the Phase I clinical trial of ABBV-428 (NCT02955251).[1][2]

Table 1: ABBV-428 Dose Escalation and Patient Enrollment

| Dose Level (mg/kg) | Number of Patients |
|--------------------|--------------------|
| 0.01               | 2                  |
| 0.03               | 2                  |
| 0.1                | 6                  |
| 0.2                | 6                  |
| 0.4                | 5                  |
| 0.8                | 4                  |
| 1.6                | 3                  |
| 2.4                | 3                  |
| 3.6                | 6                  |
| Total              | 59                 |

Table 2: Treatment-Related Adverse Events (Grade ≥3)

| Adverse Event             | Number of Patients (%) |
|---------------------------|------------------------|
| Pericardial Effusion      | 1 (2%)                 |
| Colitis                   | 1 (2%)                 |
| Infusion-Related Reaction | 1 (2%)                 |
| Pleural Effusion          | 1 (2%)                 |

**Table 3: Pharmacokinetic and Clinical Response** 



| Parameter                                          | Value                                 |  |
|----------------------------------------------------|---------------------------------------|--|
| Recommended Phase II Dose                          | 3.6 mg/kg                             |  |
| Maximum Tolerated Dose                             | Not Reached                           |  |
| Dose Proportional Exposure                         | 0.4 to 3.6 mg/kg                      |  |
| CD40 Receptor Occupancy >90% on Peripheral B-cells | Starting from 0.8 mg/kg               |  |
| Best Response (at Recommended Phase II Dose)       | Stable Disease in 9/25 patients (36%) |  |

# **Experimental Protocols Phase I Clinical Trial Design (NCT02955251)**

This was an open-label, dose-escalation study to determine the recommended Phase II dose, maximum tolerated dose, and to evaluate the safety and pharmacokinetic profile of ABBV-428.

- Patient Population: Patients with advanced solid tumors who had progressed on or were intolerant to standard therapies.
- Dosing Regimen: ABBV-428 was administered intravenously once every 2 weeks in 28-day cycles.
- Dose Escalation Scheme: An accelerated titration (starting at 0.01 mg/kg) and a standard 3+3 dose escalation scheme were used.
- Expansion Cohorts: Following dose escalation, expansion cohorts were enrolled for patients with ovarian cancer and mesothelioma at the recommended Phase II dose.
- Primary Endpoints: Safety/tolerability, pharmacokinetics, and determination of the maximum tolerated dose/recommended Phase II dose.
- Biomarker Analysis: Assessment of CD40 receptor occupancy on peripheral B-cells and intratumoral immune cell infiltration.



### PTI-428 (Nesolicaftor): A CFTR Amplifier

PTI-428, also known as nesolicaftor, is an investigational, first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.[6][7] It is being developed for the treatment of cystic fibrosis (CF) and represents a novel therapeutic approach by targeting the biosynthesis of the CFTR protein.

#### **Mechanism of Action**

Unlike CFTR correctors and potentiators that act on the CFTR protein, nesolicaftor works at the level of messenger RNA (mRNA) to increase the amount of CFTR protein produced.[6][7] The mechanism involves the following key steps:

- Binding to PCBP1: Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1).[8]
- Stabilization of CFTR mRNA: This binding event, which is enhanced in the presence of CFTR mRNA, leads to the stabilization of the CFTR transcript.[8]
- Increased CFTR Protein Synthesis: The stabilized mRNA results in a greater production of CFTR protein.[8]

This increased pool of CFTR protein provides more substrate for corrector and potentiator drugs to act upon, suggesting a synergistic therapeutic potential.[9]

#### **Signaling and Biosynthesis Pathway**

The following diagram illustrates the mechanism of action of PTI-428 in the context of CFTR protein biosynthesis.





Click to download full resolution via product page

PTI-428 (Nesolicaftor) Mechanism of Action

### **Quantitative Data**

The following tables summarize key quantitative data from preclinical and clinical studies of PTI-428.

# Table 4: Preclinical Efficacy of PTI-428 in Human Bronchial Epithelial (HBE) Cells



| Experimental Condition                                  | Outcome                                                    |
|---------------------------------------------------------|------------------------------------------------------------|
| PTI-428 Treatment                                       | Nearly doubled the total amount of functional CFTR protein |
| PTI-428 in combination with correctors and potentiators | Synergistic increase in CFTR function                      |

Table 5: Clinical Trial Results for PTI-428

| Trial and Patient Population                    | Treatment Regimen                                           | Key Outcomes                                                                                                   |
|-------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Phase 1/2 (NCT03251092) -<br>F508del homozygous | Triple combination (dirocaftor, posenacaftor, nesolicaftor) | 8 percentage point<br>improvement in ppFEV1; 29<br>mmol/L reduction in sweat<br>chloride vs. placebo at day 28 |
| Phase 1/2 - F508del<br>homozygous               | Triple combination with high-<br>dose posenacaftor          | 5% increase in ppFEV1 from baseline; 19 mmol/L reduction in sweat chloride from baseline                       |
| Phase 2 - Add-on to Orkambi                     | 50 mg nesolicaftor                                          | Improved lung function compared to Orkambi alone                                                               |

## Experimental Protocols Human Bronchial Epithelial (HBE) Cell Ussing Chamber Assay

This assay is a standard method to measure ion transport across epithelial tissues.

- Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form a polarized monolayer.
- Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
- Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which is a measure of net ion transport, is recorded.



- Pharmacological Manipulation: CFTR function is assessed by adding a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated chloride secretion, followed by a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
- PTI-428 Treatment: Cells are pre-incubated with PTI-428, alone or in combination with other CFTR modulators, for a specified period (e.g., 24 hours) before the Ussing chamber measurements are taken.

### SC428: A Novel Androgen Receptor Inhibitor

A recent study has identified a novel small molecule, SC428, that targets the N-terminal domain (NTD) of the androgen receptor (AR).[10] This compound has shown potential for the treatment of castration-resistant prostate cancer (CRPC).

#### **Mechanism of Action**

SC428 exhibits a pan-AR inhibitory effect by directly binding to the AR NTD.[10] This is significant because current AR antagonists target the ligand-binding domain (LBD).[10] Resistance to these therapies can arise from the emergence of AR splice variants, such as AR-V7, which lack the LBD and are constitutively active.[10] SC428 has been shown to:

- Inhibit the transactivation of full-length AR, AR LBD mutants, and AR splice variants (AR-V7 and ARv567es).[10]
- Suppress androgen-stimulated nuclear translocation and chromatin binding of full-length AR.
   [10]
- Hamper the nuclear localization and homodimerization of AR-V7.[10]
- Inhibit the in vitro proliferation and in vivo tumor growth of cancer cells expressing high levels of AR-V7.[10]

Due to the early stage of its development, extensive quantitative data and detailed experimental protocols for SC428 are not yet widely available in the public domain.

In conclusion, while "compound **B-428**" is not a standard nomenclature, the available scientific literature points towards ABBV-428 and PTI-428 as the most likely subjects of interest for drug



development professionals. Both represent innovative therapeutic strategies in their respective fields of oncology and cystic fibrosis. The recently discovered SC428 also presents a promising new approach for prostate cancer therapy.

#### References

- 1. Facts and Hopes of CD40 Agonists as a Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Cancer immunotherapy: activating innate and adaptive immunity through CD40 agonists PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ABBV-428: A Mesothelin-Targeted CD40 Agonist].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201740#what-is-compound-b-428]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com